molecular formula C2H6N4O2 B1384161 Diaminoglyoxime CAS No. 2580-79-2

Diaminoglyoxime

Cat. No. B1384161
CAS RN: 2580-79-2
M. Wt: 118.1 g/mol
InChI Key: BFXWFQSYMVKOCJ-UHFFFAOYSA-N
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Description

Diaminoglyoxime (DAG) is a compound with the molecular formula C2H6N4O2 . It is known for its use as a ballistic modifier in propellant formulations .


Synthesis Analysis

Diaminoglyoxime can be prepared through a one-pot reaction of glyoxal and hydroxylamine hydrochloride in aqueous sodium hydroxide . This method is considered safe and inexpensive. By increasing the stoichiometric ratio of hydroxylamine hydrochloride and decreasing the solvent volume, the product yield can be considerably increased .


Molecular Structure Analysis

The molecular structure of Diaminoglyoxime involves interactions with amines, forming complexes with hydrogen bonds .


Chemical Reactions Analysis

Diaminoglyoxime exhibits interesting thermal behaviors and reaction kinetics when used as a ballistic modifier in homogeneous double-base propellant formulations . It can change the thermal decomposition mechanism function, thermokinetic parameters, and kinetic equation of the propellants .


Physical And Chemical Properties Analysis

Diaminoglyoxime has a molecular weight of 118.10 g/mol . It has 4 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 118.04907545 g/mol . It has a topological polar surface area of 117 Ų .

Scientific Research Applications

Synthesis Methods

  • Diaminoglyoxime (DAG) can be synthesized through a modified one-pot reaction involving glyoxal and hydroxylamine hydrochloride in aqueous sodium hydroxide. This method is noted for its safety and cost-effectiveness, significantly improving product yield (Fard, Farnia, & Najafi, 2004).
  • Another approach for synthesizing DAG involves microwave-assisted synthesis, which offers a faster method compared to traditional methods (Kusurkar et al., 2005).

Chemical Properties and Applications

  • DAG has been used to synthesize novel N,N'-substituted diaminoglyoxime containing macrobicycles, which have applications in creating homopentanuclear and heteropentanuclear complexes (Gök, Ocak, & Şentürk, 2001).
  • The compound has also been studied for its thermolytic properties, particularly in the context of its use as a ballistic modifier in propellant formulations. These studies focus on understanding its decomposition process and potential to alter the thermal behaviors of propellants (Pourmortazavi et al., 2016).

Catalytic Applications

  • DAG has been used to develop a magnetically separable nanocatalyst in Mizoroki–Heck coupling reactions, demonstrating effective catalytic activity and recyclability (Veisi, Sedrpoushan, & Hemmati, 2015).
  • It has also been involved in the fabrication of a palladium catalyst on DAG-functionalized Fe3O4 nanoparticles, used effectively for Suzuki cross-coupling reactions in aqueous phase (Veisi, Gholami, Ueda, Mohammadi, & Noroozi, 2015).

Photocatalytic Applications

  • A novel Ni-diaminoglyoxime-g-C3N4 complex has been reported for hydrogen evolution through photocatalytic ethanol splitting. This demonstrates a significant enhancement in photocatalytic activity attributed to a ligand-to-metal charge transfer mechanism (Xu, Du, Zhou, & Yang, 2020).

Future Directions

There is ongoing research into the use of Diaminoglyoxime in various applications. For instance, a novel Ni–Diaminoglyoxime–g-C3N4 complex has been reported for H2 evolution through photocatalytic ethanol splitting . This complex exhibits a 21-fold enhancement of photocatalytic activity under irradiation with excellent stability . This suggests potential future directions in the design of low-cost, high-performance photocatalysts for H2 evolution from alcohol splitting .

properties

IUPAC Name

1-N',2-N'-dihydroxyethanediimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXWFQSYMVKOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\O)(\N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diaminoglyoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
662
Citations
EC Johnson, JJ Sabatini… - … Process Research & …, 2017 - ACS Publications
A new procedure for the synthesis and isolation of diaminoglyoxime (DAG) is described. A previous procedure involved treating glyoxal with 2 equiv each of hydroxylammonium …
Number of citations: 5 pubs.acs.org
I Gürol, V Ahsen - Synthesis and Reactivity in Inorganic and Metal …, 2001 - Taylor & Francis
… Another simple dioxime ligand of extensive interest is diaminoglyoxime which has been reported to form unusual Co(II) and Co(III) complexes whose structures were determined by …
Number of citations: 15 www.tandfonline.com
I Kohsari, S Pourmortazavi… - Journal of thermal …, 2007 - akjournals.com
Data on the thermal stability of organic materials such as diaminofurazan (DAF) and diaminoglyoxime (DAG) was required in order to obtain safety information for handling, storage and …
Number of citations: 27 akjournals.com
MB Talawar, PS Makashir, JK Nair, SM Pundalik… - Journal of hazardous …, 2005 - Elsevier
This paper reports thermolysis of diaminoglyoxime (DAG) and its evaluation as a ballistic modifier in double base propellant formulations. Differential scanning calorimetry (DSC) and …
Number of citations: 19 www.sciencedirect.com
HC Sevindir, R Mirzaogˇlu - … in Inorganic, Metal-Organic, and Nano …, 1992 - Taylor & Francis
… , dithioglyoximes derivatives can be obtained by the reduction of octahedral Co( 111) compounds4r8, but the complexes are decomposed in the case of diaminoglyoxime derivatives2 . …
Number of citations: 22 www.tandfonline.com
A Gül, Ö Bekâroǧlu - Journal of the Chemical Society, Dalton …, 1983 - pubs.rsc.org
NN′-Bis(4′-benzo[15-crown-5])diaminoglyoxime (H2L) has been prepared as a bis(sodium chloride) salt from anti-dichloroglyoxime, 4′-aminobenzo[15-crown-5], and sodium …
Number of citations: 153 pubs.rsc.org
RS Kusurkar, SK Goswami… - Journal of Chemical …, 2005 - journals.sagepub.com
This paper reports the first microwave-assisted synthesis of diaminoglyoxime (DAG) and diaminofurazan (DAF). The synthesis involved the vicarious nucleophilic substitution of H of …
Number of citations: 11 journals.sagepub.com
MA Deveci, A Hosseinzadeh, G Irez - Synthesis and Reactivity in …, 1991 - Taylor & Francis
In this study, the following substituted bis(diamino-glyoximes) have been synthesized from anti-chloroaminogly-oxime and the substituted aromatic diamines. 1,1′-Diphenyl-ethylene-4, …
Number of citations: 24 www.tandfonline.com
H Veisi, P Mohammadi… - Applied Organometallic …, 2014 - Wiley Online Library
Surface functionalization of magnetic nanoparticles is an elegant way to bridge the gap between heterogeneous and homogeneous catalysis . We have conveniently loaded sulfonic …
Number of citations: 77 onlinelibrary.wiley.com
H Veisi, J Gholami, H Ueda, P Mohammadi… - Journal of Molecular …, 2015 - Elsevier
A Pd supported on diaminoglyoxime (DAG)-functionalized Fe 3 O 4 (Fe 3 O 4 /DAG/Pd) hybrid materials was fabricated for the first time. In this fabrication, DAG played an important role …
Number of citations: 138 www.sciencedirect.com

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